molecular formula C11H7Cl2N3O2S B12584335 5-Isothiazolecarboxamide, N-[2-(aminocarbonyl)phenyl]-3,4-dichloro- CAS No. 642474-94-0

5-Isothiazolecarboxamide, N-[2-(aminocarbonyl)phenyl]-3,4-dichloro-

Cat. No.: B12584335
CAS No.: 642474-94-0
M. Wt: 316.2 g/mol
InChI Key: VSCBEYLFHZIKQA-UHFFFAOYSA-N
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Description

5-Isothiazolecarboxamide, N-[2-(aminocarbonyl)phenyl]-3,4-dichloro- is a chemical compound known for its microbicidal properties. It is commonly referred to as Isotianil and is used primarily in agricultural applications to protect crops from fungal diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isothiazolecarboxamide, N-[2-(aminocarbonyl)phenyl]-3,4-dichloro- involves reacting 3,4-dichloroisothiazole-5-carbonyl chloride with anthranilamide. This reaction is typically carried out in the absence of solvents to minimize waste and improve yield . The reaction conditions are optimized to ensure high purity and minimal by-products, making it suitable for industrial-scale production .

Industrial Production Methods

Industrial production of this compound focuses on reducing waste materials such as solvents and diluents. The process is designed to be carried out in stainless steel vessels or Cr-Ni-Mo alloy pressure filters or centrifuges, which can tolerate the corrosive nature of the reaction . This method ensures high yield and purity, meeting the requirements for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

5-Isothiazolecarboxamide, N-[2-(aminocarbonyl)phenyl]-3,4-dichloro- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isomers or derivatives of the original compound, while substitution reactions can introduce various functional groups .

Scientific Research Applications

5-Isothiazolecarboxamide, N-[2-(aminocarbonyl)phenyl]-3,4-dichloro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Isothiazolecarboxamide, N-[2-(aminocarbonyl)phenyl]-3,4-dichloro- involves its interaction with microbial cells. It disrupts the growth and reproduction of fungi by interfering with their cellular processes. The compound targets specific molecular pathways, including those involved in cell wall synthesis and protein production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-Isothiazolecarboxamide, N-[2-(aminocarbonyl)phenyl]-3,4-dichloro- apart from similar compounds is its high efficacy and low environmental impact. Its ability to be produced with minimal waste and high purity makes it a preferred choice in industrial applications .

Properties

CAS No.

642474-94-0

Molecular Formula

C11H7Cl2N3O2S

Molecular Weight

316.2 g/mol

IUPAC Name

N-(2-carbamoylphenyl)-3,4-dichloro-1,2-thiazole-5-carboxamide

InChI

InChI=1S/C11H7Cl2N3O2S/c12-7-8(19-16-9(7)13)11(18)15-6-4-2-1-3-5(6)10(14)17/h1-4H,(H2,14,17)(H,15,18)

InChI Key

VSCBEYLFHZIKQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=C(C(=NS2)Cl)Cl

Origin of Product

United States

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